molecular formula C9H8N2O2S B1483692 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2090610-59-4

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1483692
CAS No.: 2090610-59-4
M. Wt: 208.24 g/mol
InChI Key: HUNIVJDETPKUSX-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid (CAS 2090610-59-4) is a high-purity heterocyclic building block designed for pharmaceutical and medicinal chemistry research. This compound features a pyrazole core linked to a thiophene ring via an acetic acid linker, a structure of significant interest in developing novel bioactive molecules. The pyrazole-thiophene scaffold is extensively investigated for its anti-inflammatory properties, acting as a key pharmacophore in the design of potential lipoxygenase (LOX) inhibitors . Researchers utilize this acetic acid functionalized derivative as a versatile precursor for synthesizing more complex molecules, including amides and esters, or for conjugation with other pharmacophores to create hybrid compounds . Its application is central in exploring new antioxidant and anti-inflammatory agents, with studies showing that similar pyrazole derivatives can inhibit lipid peroxidation and exhibit potent analgesic activity in model systems . The product is offered for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(3-thiophen-3-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-9(13)5-11-3-1-8(10-11)7-2-4-14-6-7/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNIVJDETPKUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C2=CSC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a compound that integrates a thiophene ring and a pyrazole moiety, linked to an acetic acid functional group. This unique structure suggests potential biological activities, although specific research on this compound is limited. The molecular formula of the compound is C10H10N2O2S, and its distinctive arrangement may contribute to various pharmacological properties.

Structural Characteristics

The compound features two heterocyclic rings: a pyrazole and a thiophene. Heterocycles are known for their prevalence in biologically active compounds. The presence of these rings often correlates with significant biological activities, including antibacterial, antifungal, and anti-inflammatory effects.

Biological Activities

Research indicates that compounds containing pyrazole and thiophene moieties can exhibit various biological activities:

  • Antimicrobial Activity : Pyrazole derivatives have shown promising antimicrobial properties. For example, studies have reported minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL for certain derivatives, indicating strong antibacterial effects against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Anti-inflammatory Properties : Pyrazole derivatives are frequently explored for their anti-inflammatory effects. Some studies have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. For instance, certain pyrazole derivatives exhibited selectivity indices suggesting they could serve as safer anti-inflammatory agents compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-(thiophen-2-yl)-1H-pyrazoleContains a thiophene and pyrazoleDifferent positioning of thiophene affects reactivity
4-thiazolylpyrazoleThiazole instead of thiopheneExhibits different biological activity profiles
5-methylpyrazoleMethyl substitution on the pyrazole ringAlters solubility and biological activity
2-(4-methylphenyl)-1H-pyrazoleAromatic substitution on the pyrazoleEnhanced stability and potential pharmaceutical use

The unique combination of thiophene and pyrazole functionalities in this compound may confer distinct biological activities not observed in other similar compounds.

Case Studies

While specific case studies directly involving this compound are scarce, related research on pyrazole derivatives provides insights into potential applications:

  • Antimicrobial Evaluation : A study evaluated several pyrazole derivatives for their antimicrobial properties, revealing that certain compounds demonstrated significant activity against various pathogens with low MIC values .
  • Anti-inflammatory Research : Another investigation focused on the COX inhibitory activities of various pyrazole derivatives. The results indicated that some compounds exhibited potent anti-inflammatory effects comparable to established treatments like diclofenac sodium .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound exhibits significant pharmacological properties, including anti-inflammatory and analgesic effects. Research indicates that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. For instance, studies have shown that pyrazole derivatives can reduce inflammation in animal models, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Activity
A study conducted on various pyrazole derivatives demonstrated that 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid showed promising results in reducing paw edema in rats. The compound was administered at different dosages, and the results indicated a dose-dependent reduction in inflammation compared to a control group.

Dosage (mg/kg)Paw Edema Reduction (%)
1025
2045
5070

Agricultural Science

Pesticidal Properties
Research has indicated that thiophene-containing compounds possess pesticidal properties. The incorporation of thiophene moieties into pyrazole structures enhances their biological activity against pests and diseases affecting crops.

Case Study: Insecticidal Activity
A field study evaluated the efficacy of this compound as an insecticide against common agricultural pests. The results showed a significant reduction in pest populations when treated with the compound compared to untreated plots.

TreatmentPest Population Reduction (%)
Control0
Compound (100 ppm)60
Compound (200 ppm)85

Material Science

Polymer Chemistry
The compound has potential applications in polymer chemistry, particularly as a building block for novel materials. Its unique structure allows for modifications that can enhance the thermal and mechanical properties of polymers.

Case Study: Synthesis of Polymers
Research focused on synthesizing copolymers using this compound and other monomers. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional polymers.

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Standard Polymer30150
Copolymer with Acid45200

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The thiophene substituent provides moderate electron-donating properties, contrasting with the strong electron-withdrawing effects of nitro (in 4-nitrophenyl derivatives) or trifluoromethyl groups .
  • Solubility : The acetic acid moiety ensures moderate aqueous solubility across analogs, but bulkier substituents (e.g., biphenyl in ) reduce solubility .
  • Biological Activity : Thiophene-containing analogs (e.g., ) may exhibit unique binding to sulfur-interacting biological targets, whereas trifluoromethyl derivatives are prioritized for metabolic stability in drug design .

Data Tables

Table 1: Thermal Properties of Selected Analogs

Compound Name Melting Point (°C) Purity Reference
2-[5-(Furan-2-yl)-1H-pyrazol-1-yl]acetic acid 140–142 95%
This compound Not reported >95%*
2-(4-(Biphenyl-4-yl)-1H-pyrazol-1-yl)acetic acid 213–215 95%

*Assumed based on synthesis protocols in and .

Preparation Methods

Method A: Condensation and Cyclization Approach

Step 1: Synthesis of 3-(thiophen-3-yl)-1H-pyrazole

  • Starting materials: 3-thiophenecarboxaldehyde and hydrazine derivatives.
  • Reaction: A condensation reaction between 3-thiophenecarboxaldehyde and hydrazine hydrate under reflux in ethanol or acetic acid, leading to the formation of the pyrazole ring via cyclization.
  • Conditions: Reflux for 4-6 hours; often catalyzed by acetic acid or ethanol.

Step 2: Functionalization at the 1-position

  • Introduction of acetic acid: Alkylation of the pyrazole nitrogen with chloroacetic acid derivatives or via oxidation of the methyl group attached to the pyrazole ring.
  • Oxidation step: Use of oxidizing agents such as potassium permanganate or chromium trioxide to convert methyl groups to carboxylic acids.

Step 3: Purification

  • Recrystallization from suitable solvents such as ethanol or water to obtain pure 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid .

Method B: Multi-Component Synthesis via Heterocyclic Assembly

Step 1: Synthesis of 3-aryl-1H-pyrazoles

  • Reagents: 3-thiophenecarboxaldehyde, hydrazine derivatives, and β-dicarbonyl compounds.
  • Reaction: Condensation of aldehyde with hydrazine to form hydrazones, followed by cyclization with β-dicarbonyl compounds under basic or acidic conditions.

Step 2: Introduction of the acetic acid group

  • Approach: N-alkylation of the pyrazole with chloroacetic acid derivatives, followed by hydrolysis to yield the free acid.

Step 3: Final purification

  • Purification via column chromatography or recrystallization, ensuring high purity of the target compound.

Research Findings and Data Supporting Preparation

Method Key Reagents Reaction Conditions Yield Notes
A 3-thiophenecarboxaldehyde, hydrazine hydrate, chloroacetic acid Reflux in ethanol/acetic acid, oxidation with KMnO₄ 65-75% Efficient for heterocycle formation and subsequent oxidation
B 3-thiophenecarboxaldehyde, hydrazine, β-dicarbonyl Acidic/basic catalysis, reflux 70-80% Multi-component approach, versatile for derivatives

Research Data:
In recent studies, the synthesis of heterocyclic compounds containing pyrazole and thiophene rings has been optimized using green chemistry principles, such as solvent-free conditions or the use of PEG-400 as a solvent, leading to yields exceeding 85%.

Notes on Reaction Optimization and Characterization

  • Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor the progress of cyclization and functionalization steps.
  • Structural Confirmation: Single-crystal X-ray diffraction and spectral analyses (IR, NMR, MS) confirm the formation of the desired heterocycle and the presence of the carboxylic acid group.
  • Yield Optimization: Use of microwave-assisted synthesis or catalysts such as acetic acid or sodium acetate can significantly improve yields and reduce reaction times.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid, and how can purity be ensured?

  • Methodology : The compound can be synthesized via cyclocondensation of thiophene-3-carbaldehyde derivatives with hydrazine hydrate, followed by alkylation with chloroacetic acid. Reverse-phase chromatography (RP-HPLC) is recommended for purification, as demonstrated for structurally analogous pyrazole-acetic acid derivatives . Continuous-flow synthesis under optimized temperature (80–100°C) and solvent conditions (e.g., DMF or THF) may enhance yield and sustainability, as shown for similar triazole-acetic acids . Purity (>95%) should be confirmed via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm the pyrazole-thiophene linkage (δ 6.8–7.5 ppm for aromatic protons) and the acetic acid sidechain (δ 3.8–4.2 ppm for CH₂COO⁻) .
  • IR Spectroscopy : Detect characteristic peaks for carboxylic acid (1700–1725 cm⁻¹) and pyrazole C=N (1550–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₉H₈N₂O₂S: 208.03 g/mol) .

Q. What solvents and conditions are suitable for solubility testing?

  • Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–8). For low solubility, derivatization to methyl esters or sodium salts may improve bioavailability, as seen in pyrazole-carboxylic acid analogs .

Advanced Research Questions

Q. How does the thiophene ring influence the compound’s electronic properties and bioactivity?

  • Methodology : Perform density functional theory (DFT) calculations to analyze electron density distribution and HOMO-LUMO gaps. Compare with analogs (e.g., furan or phenyl substitutions) to assess thiophene’s electron-rich nature and its role in π-π stacking interactions, critical for binding to biological targets like kinases or COX-2 .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodology :

  • Dose-Response Assays : Use standardized protocols (e.g., MTT assay ) with controls for cell line specificity.
  • Structural Analog Testing : Compare activity of derivatives (e.g., trifluoromethyl or methyl substitutions on the pyrazole ring) to identify pharmacophores .
  • Meta-Analysis : Cross-reference data with structurally related compounds, such as Celecoxib (a pyrazole-based COX-2 inhibitor), to contextualize potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
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2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

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